molecular formula C21H21NO2 B393322 10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE

10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE

Cat. No.: B393322
M. Wt: 319.4g/mol
InChI Key: OMWHWNXMGRTOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its potential biological activities and has been the subject of various scientific studies. Its molecular formula is C21H21NO2, and it has a molecular weight of 319.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furan and furan-2,5-dione, followed by treatment with hydrazine (80% aqueous solution) . The resulting compound undergoes acylation reactions to form the final product. The reaction conditions often include heating under reflux with acetic anhydride and subsequent purification through column chromatography using a chloroform/methanol eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity through advanced purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the aza and cyclopentylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi.

    Medicine: Research indicates its potential antitumor properties, making it a candidate for cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-OCTYLOXY-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONE : This compound has a similar tricyclic structure but with different substituents, leading to distinct biological activities .
  • BENZOIC ACID 3,5-DIOXO-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-EN-4-YL ESTER : Another related compound with variations in the functional groups, affecting its chemical reactivity and applications .

Uniqueness

10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. Its potential as an antimicrobial and antitumor agent highlights its significance in scientific research .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4g/mol

IUPAC Name

10-cyclopentylidene-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H21NO2/c1-12-6-2-5-9-16(12)22-20(23)18-14-10-11-15(19(18)21(22)24)17(14)13-7-3-4-8-13/h2,5-6,9-11,14-15,18-19H,3-4,7-8H2,1H3

InChI Key

OMWHWNXMGRTOLH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5

Origin of Product

United States

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